

Lfm-A13 vehicle control for in vitro and in vivo studies

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Compound of Interest

Compound Name: *Lfm-A13*

Cat. No.: *B1193815*

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LFM-A13 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **LFM-A13** as a vehicle control for in vitro and in vivo studies.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with **LFM-A13**.

Issue	Possible Cause	Recommended Solution
Inconsistent or unexpected results in cell-based assays.	1. Compound Instability: LFM-A13 stock solutions may degrade with repeated freeze-thaw cycles. 2. Solvent Effects: High concentrations of the solvent (e.g., DMSO) can induce cellular artifacts. 3. Off-Target Effects: LFM-A13 is known to inhibit other kinases besides BTK, such as JAK2 and PLK.[1][2]	1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. [3] 2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all experimental and control groups.[3] 3. Consider the potential for off-target effects in your data interpretation. If your results are inconsistent with known BTK signaling, investigate the involvement of JAK2 or PLK pathways.
Precipitation of LFM-A13 in cell culture media or aqueous buffers.	Low Aqueous Solubility: LFM-A13 is poorly soluble in water. [4]	1. Prepare a high-concentration stock solution in 100% DMSO.[4] 2. Before adding to your aqueous experimental medium, perform serial dilutions of the stock solution. 3. Visually inspect for any precipitation before adding the compound to your cells or animals. Gentle warming and vortexing of the stock solution may aid dissolution.[3]
Lack of expected biological effect in vivo.	1. Inadequate Dosing or Bioavailability: The administered dose may not be sufficient to achieve a therapeutic concentration. 2. Route of Administration: The chosen route may not be	1. LFM-A13 has been shown to be effective in mice at doses ranging from 10 to 100 mg/kg administered intraperitoneally (i.p.).[5][6] Consider optimizing the dose for your specific animal model. 2.

	optimal for LFM-A13 absorption.	Intraperitoneal injection has been successfully used in multiple studies.[4][6] Oral administration results in lower bioavailability (~30%).[7]
Observed toxicity in animal models.	High Dosage: While generally well-tolerated, high doses may lead to toxicity.[7][8]	LFM-A13 has been found to be non-toxic in mice, rats, and dogs at daily doses up to 100 mg/kg.[7] If toxicity is observed, consider reducing the dosage or frequency of administration.

Frequently Asked Questions (FAQs)

1. What is **LFM-A13** and what is its primary mechanism of action?

LFM-A13, or α -cyano- β -hydroxy- β -methyl-N-(2,5-dibromophenyl)propenamide, was initially designed as a specific inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and other cellular processes.[9]

2. What are the known off-target effects of **LFM-A13**?

While initially identified as a BTK inhibitor, subsequent studies have shown that **LFM-A13** can also potently inhibit Janus kinase 2 (JAK2) and Polo-like kinase (PLK).[1][2][10] This is a critical consideration when interpreting experimental data, as observed effects may not be solely attributable to BTK inhibition.

3. What is the recommended solvent and storage condition for **LFM-A13**?

LFM-A13 is soluble in DMSO, with reported solubilities of up to 100 mM. It is poorly soluble in water and ethanol.[4][9] For long-term storage, solid **LFM-A13** should be stored at -20°C, protected from light and moisture.[3] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]

4. What are typical working concentrations for in vitro and in vivo studies?

- In Vitro: Effective concentrations in cell-based assays typically range from 10 μ M to 100 μ M. [\[4\]](#)[\[11\]](#)
- In Vivo: In mouse models, **LFM-A13** has been administered via intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg to 100 mg/kg. [\[5\]](#)[\[6\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for **LFM-A13**.

Table 1: Inhibitory Activity of **LFM-A13** against Various Kinases

Kinase	IC50 / Ki	Reference(s)
Bruton's tyrosine kinase (BTK)	IC50: 2.5 μ M, Ki: 1.4 μ M	[4]
Janus kinase 2 (JAK2)	Potent inhibitor	[1]
Polo-like kinase 1 (Plk1)	IC50: 10.3 μ M	[4]
Polo-like kinase 3 (PLK3)	IC50: 61 μ M	[2]
JAK1, JAK3, HCK, EGFR, IRK	IC50 > 100 μ M	[4]

Table 2: Physicochemical and Solubility Properties of **LFM-A13**

Property	Value	Reference(s)
Molecular Weight	360 g/mol	[4]
Molecular Formula	C ₁₁ H ₈ Br ₂ N ₂ O ₂	[4]
Solubility in DMSO	Up to 100 mM	
Solubility in Water	Insoluble	[4]
Solubility in Ethanol	Insoluble (0.3 mg/ml)	[4] [9]

Table 3: In Vivo Pharmacokinetic Parameters of **LFM-A13** in Mice (i.p. administration)

Parameter	Value	Reference(s)
Time to Max. Plasma Concentration (tmax)	10 - 18 minutes	[6]
Elimination Half-life (t1/2)	17 - 32 minutes	[6]
Bioavailability (i.p.)	~100%	[7]
Bioavailability (oral)	~30%	[7]

Experimental Protocols

1. Preparation of **LFM-A13** Stock Solution

- Objective: To prepare a high-concentration stock solution of **LFM-A13** for use in in vitro and in vivo experiments.
- Materials:
 - **LFM-A13** powder
 - Anhydrous Dimethyl sulfoxide (DMSO)
 - Sterile, single-use microcentrifuge tubes
- Procedure:
 - Allow the **LFM-A13** powder to equilibrate to room temperature before opening the vial.
 - Weigh the desired amount of **LFM-A13** powder in a sterile environment.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
 - Vortex the solution until the **LFM-A13** is completely dissolved. Gentle warming may be applied if necessary.
 - Aliquot the stock solution into single-use, light-protected tubes.

- Store the aliquots at -20°C or -80°C.

2. In Vitro Cell Treatment Protocol

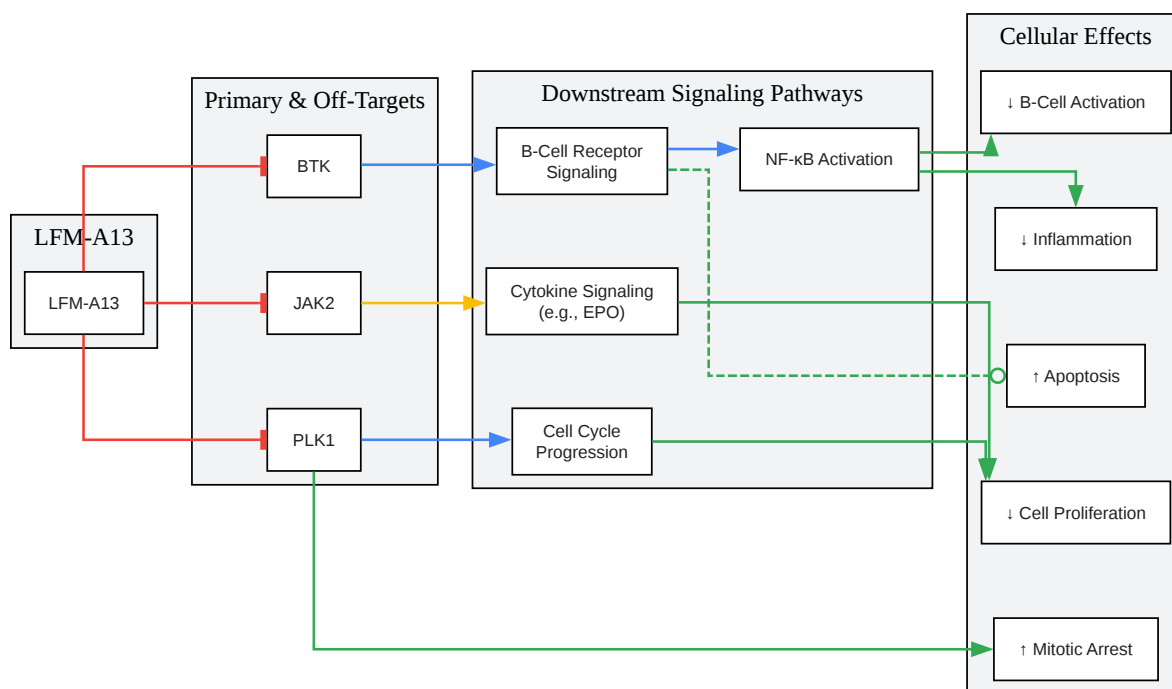
- Objective: To treat cultured cells with **LFM-A13** for functional assays.
- Materials:
 - **LFM-A13** stock solution (e.g., 100 mM in DMSO)
 - Cell culture medium appropriate for your cell line
 - Cultured cells in multi-well plates
- Procedure:
 - Thaw an aliquot of the **LFM-A13** stock solution.
 - Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment and vehicle control groups (typically <0.5%).
 - Remove the existing medium from the cultured cells.
 - Add the medium containing the desired concentration of **LFM-A13** or the vehicle control (medium with the same final concentration of DMSO) to the cells.
 - Incubate the cells for the desired period under standard cell culture conditions.
 - Proceed with your downstream analysis (e.g., viability assay, protein extraction, etc.).

3. In Vivo Administration Protocol (Mouse Model)

- Objective: To administer **LFM-A13** to mice for in vivo studies.
- Materials:
 - **LFM-A13**

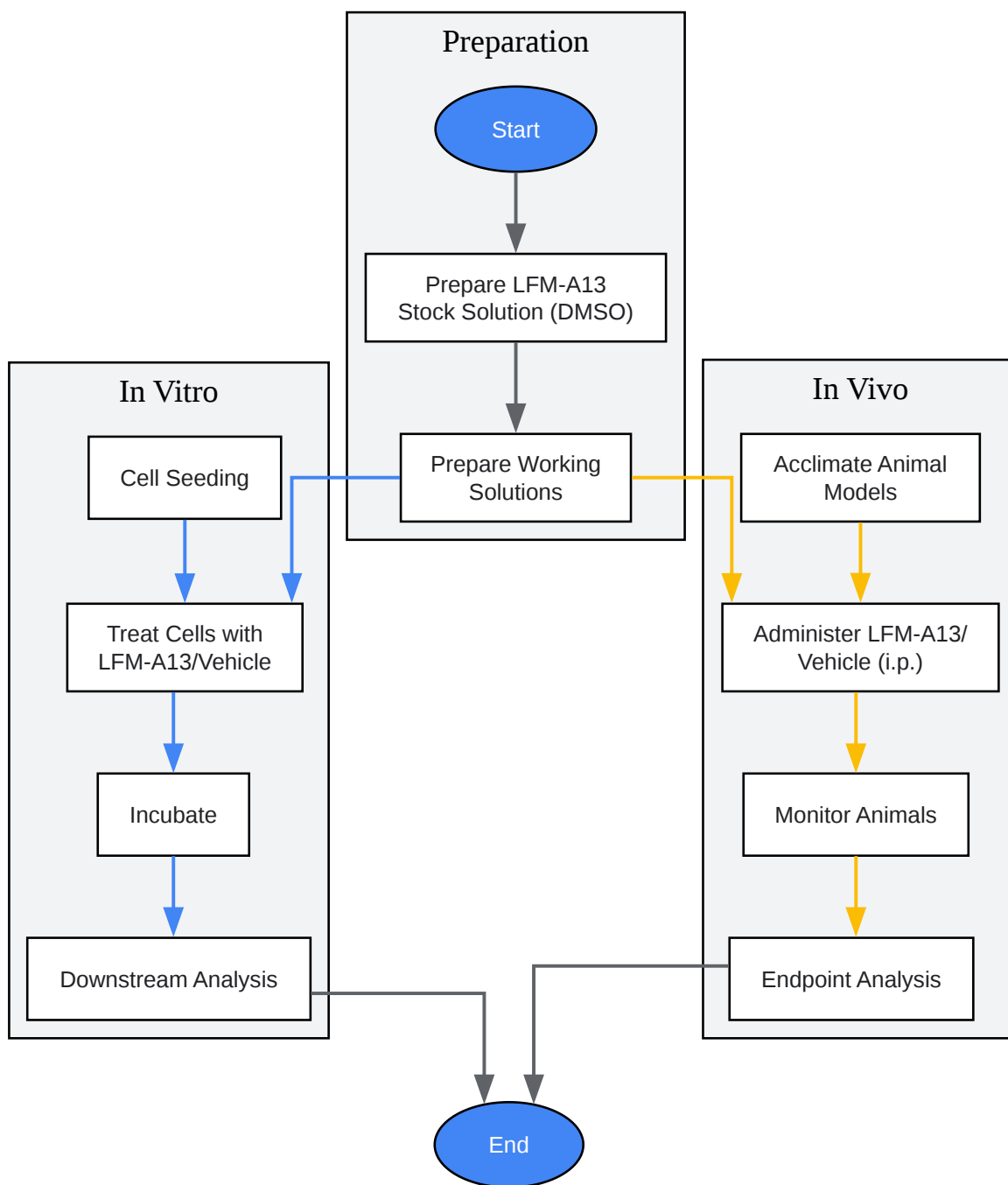
- Vehicle solution (e.g., 1% Carboxymethylcellulose sodium - CMC-Na)
- Sterile syringes and needles
- Procedure:
 - Prepare a homogenous suspension of **LFM-A13** in the chosen vehicle. For example, to prepare a 5 mg/mL suspension, add 5 mg of **LFM-A13** to 1 mL of 1% CMC-Na solution and mix thoroughly.^[4]
 - Administer the **LFM-A13** suspension to the mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50 mg/kg).
 - Administer the vehicle solution to the control group of mice.
 - Monitor the animals according to your experimental protocol and institutional guidelines.

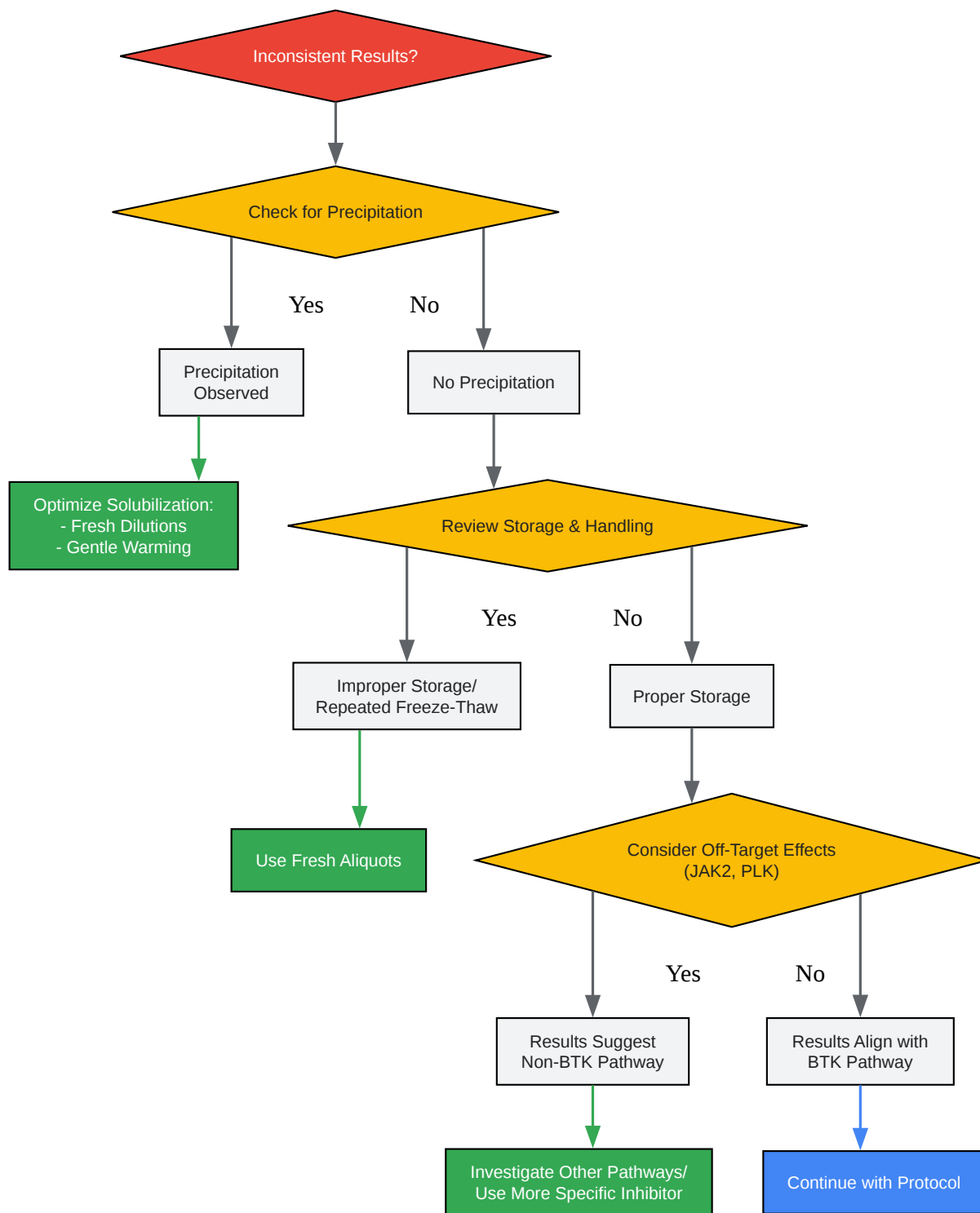
Visualizations



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Caption: **LFM-A13** inhibits BTK, JAK2, and PLK1, affecting multiple downstream pathways.





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